molecular formula C20H23Cl2N3O B1665372 Amodiaquine dihydrochloride CAS No. 69-44-3

Amodiaquine dihydrochloride

Cat. No.: B1665372
CAS No.: 69-44-3
M. Wt: 392.3 g/mol
InChI Key: KBTNVJNLEFHBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amodiaquine hydrochloride is a 4-aminoquinoline compound primarily used as an antimalarial agent. It is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Amodiaquine hydrochloride is often used in combination with other antimalarial drugs, such as artesunate, to enhance efficacy and reduce the risk of resistance .

Properties

Key on ui mechanism of action

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function.
Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance.
The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms;  the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/.
The 4-aminoquinoline derivatives ... have anti-inflammatory activity;  however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2.
The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension;  they depress respiration and cause diplopia, dizziness and nausea.

CAS No.

69-44-3

Molecular Formula

C20H23Cl2N3O

Molecular Weight

392.3 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride

InChI

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H

InChI Key

KBTNVJNLEFHBSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl

Appearance

Solid powder

Color/Form

Crystals from absolute ethanol

melting_point

206-208
208 °C (decomposes)
Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/
208 °C

Other CAS No.

69-44-3

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

Burckhalter’s Classical Method

The foundational synthesis, reported by Burckhalter et al. in 1948, involves a three-step sequence:

  • Mannich Reaction : 4-Acetamidophenol reacts with diethylamine and formaldehyde in acetic acid to form 4-acetamido-2-(diethylaminomethyl)phenol.
  • Hydrolysis : The acetamide group is cleaved using hydrochloric acid (32% w/v) at 80–85°C for 4 hours, yielding 4-amino-2-(diethylaminomethyl)phenol.
  • Substitution : Condensation with 4,7-dichloroquinoline (4,7-DCQ) in aqueous ethanol at 78–85°C produces amodiaquine free base, which is subsequently treated with HCl to form the dihydrochloride salt.

Key Data :

  • Yield : 90% for the final dihydrochloride dihydrate.
  • Purity : >99% by HPLC.

Modified Industrial Processes

Later industrial adaptations optimized reaction parameters to reduce costs and improve safety:

Solvent Selection

Replacing methanol with water or acetic acid in the Mannich reaction minimized environmental toxicity and eliminated explosion risks associated with alcoholic solvents.

Continuous Flow Synthesis

A patent by CN105503718A (2015) describes a one-pot, three-step continuous process:

  • Mannich Reaction : Conducted at 80°C for 30 minutes in water.
  • Hydrolysis : Achieved with 37% HCl at 104°C for 2 hours.
  • Condensation : 4,7-DCQ is added directly without intermediate isolation.

Advantages :

  • Time Reduction : Total synthesis time ≤5 hours vs. 24–48 hours in batch processes.
  • Yield : 92.7% with 99.93% purity.

Green Chemistry Approaches

One-Pot Synthesis

WO2013138200A1 (2013) introduced a solvent-minimized method:

  • Condensation : 4,7-DCQ and m-aminophenol react in acetic acid at 50°C for 8 hours.
  • Mannich Reaction : Formaldehyde and diethylamine are added in situ, eliminating isolation steps.

Environmental Metrics :

  • Process Mass Intensity (PMI) : Reduced by 40% compared to traditional routes.
  • Solvent Recovery : >95% acetic acid recycled.

Catalyst-Free Methods

Recent protocols avoid metal catalysts by leveraging acid-mediated cyclization. For example, substituting meta-chloroaniline for 4,7-DCQ in a four-step sequence achieves 89% yield of 4,7-DCQ, a key intermediate.

Analytical and Process Optimization

Reaction Condition Screening

Systematic studies identified optimal parameters for each synthesis stage:

Table 1: Hydrolysis Conditions for 4-Acetamido-2-(diethylaminomethyl)phenol

Entry HCl Concentration Temperature (°C) Time (h) Yield (%)
1 20% 80 4 43
2 32% 78 3 58
3 32% 85 4 90

Table 2: Substitution Reaction Solvent Screening

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 24 43
Isopropanol 80 2 58
Water 85 3 90

Crystallization and Hydration Control

Final product quality depends on precise crystallization:

  • Acidification : Adding 37% HCl at ≤40°C ensures dihydrochloride dihydrate formation.
  • Drying : Vacuum drying at 60–70°C prevents dehydration, maintaining USP compliance.

Pharmacological and Regulatory Considerations

Impurity Profiling

HPLC methods using LUNA C18 columns (UV detection at 224 nm) confirm ≤0.1% residual 4,7-DCQ and Mannich base intermediates.

Scalability Challenges

  • 4,7-DCQ Supply : Synthesizing 4,7-DCQ from meta-chloroaniline remains bottlenecked by nitration and cyclization steps, though recent advances achieve 89% yield via catalytic hydrogenation.
  • Regulatory Compliance : USP standards require water content ≤8.5% in the dihydrate form, verified by thermogravimetric analysis.

Chemical Reactions Analysis

Types of Reactions: Amodiaquine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Properties

Mechanism of Action
Amodiaquine is a 4-aminoquinoline derivative, similar to chloroquine, and is primarily used in treating malaria caused by Plasmodium falciparum. It functions by inhibiting the heme polymerization process in the parasite, leading to its death.

Combination Therapies
Amodiaquine is often used in combination with artesunate (AQAS) to enhance efficacy and reduce the risk of resistance. A study validated a high-performance liquid chromatography (HPLC) method for determining AQ levels in plasma, demonstrating its pharmacokinetic properties when administered in fixed-dose combinations .

Antiviral Research

Recent studies have explored amodiaquine's potential beyond malaria treatment, particularly its antiviral properties. Research indicates that novel amodiaquine derivatives exhibit potent inhibition of Ebola virus infection. These derivatives were found to enhance antiviral activity significantly while maintaining low cytotoxicity .

Case Study: Ebola Virus

  • Study Findings : Among patients infected with Ebola, those treated with amodiaquine showed a reduction in case mortality rates from 65% to 50% .
  • Mechanism : The inhibition mechanism was identified as blocking the virus's uptake and release from endosomal pathways.

Bacterial Infections

Amodiaquine has also been studied for its effectiveness against bacterial pathogens. A notable study investigated its protective effects against Bacillus anthracis (anthrax).

Case Study: Anthrax Protection

  • Experimental Setup : Mice infected with B. anthracis were treated with varying doses of AQ.
  • Results : The survival rate improved significantly at a dosage of 5 mg/kg, while higher doses resulted in decreased survival rates .

Anti-inflammatory Applications

Recent research has identified amodiaquine analogs as potential low-toxicity inhibitors of inflammation mediated by endolysosomal Toll-like receptors (TLRs), particularly TLR9. This suggests a promising avenue for developing anti-inflammatory therapies .

Pharmacokinetics and Dosage Considerations

Understanding the pharmacokinetics of amodiaquine is crucial for optimizing its therapeutic use. Studies have shown that AQ's pharmacokinetic parameters are consistent across different patient demographics, indicating reliable absorption and metabolism profiles .

Table: Pharmacokinetic Parameters of Amodiaquine

ParameterValue
Maximum Plasma Concentration (CmaxC_{max})740 ± 197 ng/ml
Area Under Curve (AUCAUC)185,080 ± 20,813 h·ng/ml
Elimination Half-Life (T1/2T_{1/2})212 ± 1.14 h

Mechanism of Action

The exact mechanism of action of amodiaquine hydrochloride is not completely understood. it is believed to inhibit heme polymerase activity in the malaria parasite. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex disrupts membrane function and ultimately kills the parasite .

Biological Activity

Amodiaquine hydrochloride is a 4-aminoquinoline derivative that has garnered attention for its diverse biological activities, particularly as an antimalarial agent. Its mechanisms of action, pharmacokinetics, and potential applications beyond malaria treatment are subjects of ongoing research. This article explores the biological activity of amodiaquine hydrochloride, highlighting its antimalarial effects, antiviral properties, and other therapeutic potentials.

1. Antimalarial Activity

Amodiaquine is primarily recognized for its efficacy against malaria, particularly caused by Plasmodium falciparum. The drug works by inhibiting heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This mechanism disrupts membrane function and ultimately results in parasite death.

Pharmacokinetics and Metabolism

  • Absorption : Rapidly absorbed post-oral administration.
  • Metabolism : Primarily metabolized in the liver to desethylamodiaquine (DEAQ), which retains antimalarial activity.
  • Half-life : Approximately 3 hours for amodiaquine; DEAQ has a significantly longer half-life of 9–18 days.

Table 1 summarizes key pharmacokinetic parameters:

ParameterAmodiaquineDesethylamodiaquine
Cmax (ng/mL)32 ± 3181 ± 26
AUC (ng h/mL)154 ± 388037 ± 1383
Half-life (t1/2)~3 hours9–18 days

2. Antiviral Activity

Recent studies have identified amodiaquine's potential antiviral properties, particularly against SARS-CoV-2 and Ebola Virus (EBOV).

SARS-CoV-2

Amodiaquine has demonstrated protective effects in Vero-E6 cells infected with SARS-CoV-2, with an effective concentration (EC50) of approximately 5 µM. The proposed mechanism involves promoting phospholipidosis, disrupting lipid homeostasis within infected cells .

Ebola Virus

In vitro studies indicate that both amodiaquine and DEAQ exhibit antiviral activity against EBOV. However, further in vivo evaluations are necessary to establish clinical efficacy in relevant disease models .

Protection Against Anthrax

Amodiaquine has shown protective effects in animal models challenged with Bacillus anthracis spores. In a study involving A/J mice:

  • Mice treated with 5 mg/kg of amodiaquine exhibited a survival rate increase from 40% to 70% compared to untreated controls.
  • Higher doses (10 mg/kg and 50 mg/kg) resulted in decreased survival rates, indicating a dose-dependent response .

Combination Therapy

Research indicates that amodiaquine can enhance the efficacy of other antibacterial agents like levofloxacin when administered concurrently. In rabbits exposed to aerosolized anthrax spores, combining amodiaquine with suboptimal doses of levofloxacin resulted in improved survival rates compared to levofloxacin alone .

4. Safety and Adverse Effects

While generally well-tolerated, amodiaquine can cause adverse effects such as severe anemia and dystonia in some patients. A study comparing it with atovaquone/proguanil revealed a lower cure rate for amodiaquine among children with malaria, suggesting a need for careful monitoring during treatment .

Q & A

Q. What analytical methods are recommended for quantifying amodiaquine hydrochloride purity in bulk drug substances?

High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. The USP monograph specifies using a Phenomenex Luna C18 column (5 µm, L1 packing) with a 224-nm UV detector. The mobile phase flow rate is 1.2 mL/min, and the column temperature is maintained at 25 ± 5°C. System suitability requires a resolution ≥1.5 between amodiaquine and chloroquine phosphate peaks, with a tailing factor ≤1.5 and relative standard deviation (RSD) ≤2.0% .

Q. How can UV spectrophotometry be used to validate amodiaquine hydrochloride identity?

UV spectrophotometry reveals a λmax of 343 nm for amodiaquine dihydrate dihydrochloride in aqueous solutions, consistent with USP pharmacopeial standards. This method is critical for preliminary identification and batch consistency checks .

Q. What is the procedure for preparing standard solutions for HPLC-based assays?

Dissolve 0.15 mg/mL of USP-grade amodiaquine hydrochloride in water for both standard and assay preparations. For system suitability, co-dissolve 0.15 mg/mL of chloroquine phosphate to verify chromatographic resolution .

Advanced Research Questions

Q. How does amodiaquine hydrochloride’s dissolution profile align with Biopharmaceutics Classification System (BCS) criteria?

Amodiaquine hydrochloride exhibits dual BCS classification (Class III/IV) depending on formulation. In dissolution media (pH 1.2), >85% dissolution occurs within 60 minutes, with variability linked to its pH-dependent solubility. This profile necessitates dissolution-coupled bioavailability studies for formulations targeting malaria or repurposed indications .

Q. What methodologies are recommended for identifying and quantifying process-related impurities?

HPLC with mass spectrometry (HPLC-MS) is used to detect impurities like desethyl-amodiaquine. The USP monograph limits individual impurities to ≤0.5% peak response. Sample preparation involves dissolving crushed tablets in water, sonicating for 25 minutes, and filtering through 0.2-µm nylon membranes .

Q. What in vitro models demonstrate amodiaquine hydrochloride’s anti-cancer activity?

In breast cancer cell lines, amodiaquine hydrochloride shows dose-dependent cytotoxicity, validated via UV spectrophotometry (λmax 343 nm) and HPLC (retention time: 13 min). NMR confirms structural integrity post-experiment, ensuring no degradation during testing .

Q. How does amodiaquine hydrochloride interact with non-malarial molecular targets?

Beyond its antimalarial role, amodiaquine acts as a Nurr1 agonist (EC50 ~20 µM) by binding to the ligand-binding domain, suggesting neuroprotective potential. It also inhibits histone methyltransferase G9a, impacting epigenetic regulation .

Q. What are the pharmacodynamic implications of combining amodiaquine with artesunate?

The fixed-dose combination (ASAQ) is effective against Plasmodium falciparum but contraindicated in regions with amodiaquine resistance. In vitro resistance testing must precede clinical use, as cross-resistance with chloroquine is common. Pharmacokinetic studies should monitor hepatic metabolism via CYP2C8 .

Methodological Considerations

  • Chromatographic Validation : Always include chloroquine phosphate in system suitability tests to ensure specificity .
  • Dissolution Testing : Use pH 1.2 media to simulate gastric conditions, with sampling intervals at 15, 30, and 60 minutes .
  • Structural Confirmation : Combine UV, HPLC, and NMR (e.g., deuterium oxide solvent for proton NMR) for comprehensive characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amodiaquine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Amodiaquine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.